N~1~-1,3-benzodioxol-5-yl-N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide -

N~1~-1,3-benzodioxol-5-yl-N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Catalog Number: EVT-3813747
CAS Number:
Molecular Formula: C23H21BrN2O6S
Molecular Weight: 533.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

  • Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor. It exhibits potent antagonistic activity against the bradykinin B1 receptor with high selectivity over the B2 receptor. Studies have demonstrated its efficacy in inhibiting various inflammatory and pain responses, including paw edema, ear edema, tissue destruction, and hyperalgesia. []
  • Relevance: SSR240612 shares several structural similarities with N~1~-1,3-benzodioxol-5-yl-N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide. Both compounds possess a 1,3-benzodioxol-5-yl moiety and a sulfonamide group. These shared features suggest potential for similar biological activity or pharmacological properties, although SSR240612 is focused on bradykinin B1 receptor antagonism. []

ABT-627 [(2R)-2-(4-Methoxyphenyl)-4S-(1,3-benzodioxol-5-yl)-1-(N,N-di(n-butyl)aminocarbonyl-methyl)-pyrrolidine-3R-carboxylic acid]

  • Compound Description: ABT-627 is a highly selective endothelin A (ETA) receptor antagonist. It demonstrates potent binding affinity for the ETA receptor with a 1000-fold selectivity over the ETB receptor. ABT-627 effectively inhibits endothelin-1-induced phosphoinositol hydrolysis and the contraction of the rabbit aorta. []
  • Relevance: Structurally, ABT-627 is related to N~1~-1,3-benzodioxol-5-yl-N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide through the presence of the 1,3-benzodioxol-5-yl moiety and a substituted phenyl ring. Further, both compounds contain a carboxylic acid group, suggesting a potential for shared physicochemical properties. []

(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluoro-4-methoxyphenyl)-1-(2-(N-propylpentylsulfonamido)ethyl)pyrrolidine-3-carboxylic acid hydrochloride (A-182086)

  • Compound Description: A-182086 is a combined ETA/B receptor antagonist, displaying comparable affinities for both receptor subtypes. It exhibits efficacy in reducing proteinuria, glomerular permeability, and restoring glomerular filtration barrier integrity in a rat model of diabetic kidney disease. []
  • Relevance: A-182086 shares a significant structural resemblance to N~1~-1,3-benzodioxol-5-yl-N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide. Both compounds feature a 1,3-benzodioxol-5-yl group, a substituted phenyl ring with a methoxy substituent, and a sulfonamide group. The structural similarities suggest a potential for common pharmacological targets or mechanisms of action. []

(2R,3R,4S*)-1-(N,N-dibutylacetamido)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (A-127722)

  • Compound Description: A-127722 is a potent endothelin receptor antagonist that exhibits a strong preference for the ETA receptor subtype over the ETB receptor. The compound features a benzodioxole group, which has been a common motif in previously reported endothelin antagonists. []
  • Relevance: A-127722 is structurally related to N~1~-1,3-benzodioxol-5-yl-N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide by the presence of the 1,3-benzodioxol-5-yl moiety and a 4-methoxyphenyl group. The shared structural elements indicate that these compounds belong to a similar chemical class and might exhibit similar binding interactions with biological targets. []

Series of trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acids

  • Compound Description: This series of compounds represents a novel class of endothelin receptor antagonists discovered through pharmacophore analysis of existing non-peptide antagonists. The research focused on replacing the indane ring in SB 209670 with a pyrrolidine ring, leading to compounds like A-127722. The series explores various N-substituents on the pyrrolidine ring to modulate binding affinity and selectivity for ET receptors. []
  • Relevance: The trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid scaffold is structurally related to N~1~-1,3-benzodioxol-5-yl-N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide. Both share the 1,3-benzodioxol-5-yl and 4-methoxyphenyl groups, indicating a shared chemical lineage. The varying N-substituents in this series highlight the impact of structural modifications on receptor binding and selectivity, providing insights into potential structure-activity relationships for N~1~-1,3-benzodioxol-5-yl-N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide. []

Properties

Product Name

N~1~-1,3-benzodioxol-5-yl-N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide

Molecular Formula

C23H21BrN2O6S

Molecular Weight

533.4 g/mol

InChI

InChI=1S/C23H21BrN2O6S/c1-15-3-6-17(7-4-15)26(33(28,29)18-8-10-20(30-2)19(24)12-18)13-23(27)25-16-5-9-21-22(11-16)32-14-31-21/h3-12H,13-14H2,1-2H3,(H,25,27)

InChI Key

UGHHEYQNPQWDNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)OC)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.